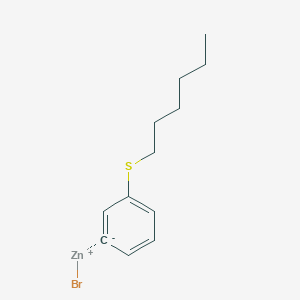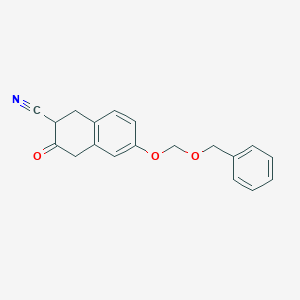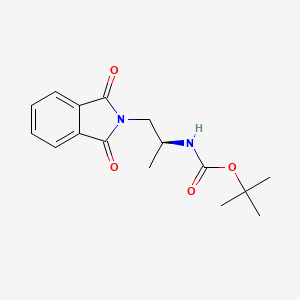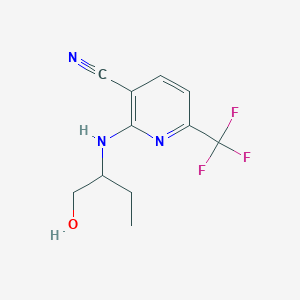![molecular formula C15H22O2Si B14887492 [3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that features a trimethylsilyl group attached to a propargylic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenylpropane.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the construction of more complex molecules. Its unique structure allows for selective functionalization and modification, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. Researchers are exploring its use in drug discovery and development.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in the development of new therapeutic agents.
Industry
In the materials science industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which [3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Hydroxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- [3-(4-Methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
Uniqueness
Compared to similar compounds, [3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to the presence of the methoxy group on the phenyl ring
Propiedades
Fórmula molecular |
C15H22O2Si |
|---|---|
Peso molecular |
262.42 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-15(2,17-18(4,5)6)12-11-13-7-9-14(16-3)10-8-13/h7-10H,1-6H3 |
Clave InChI |
IJYYZYHFINBEMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=C(C=C1)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


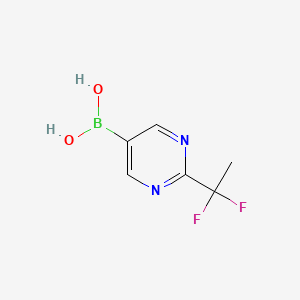
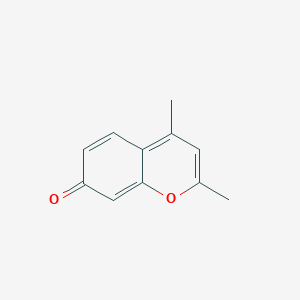
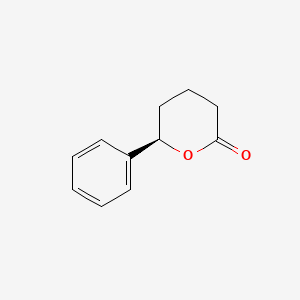
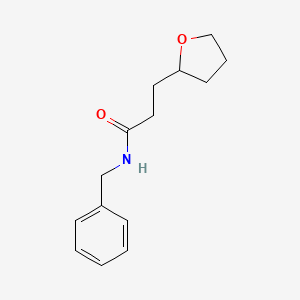
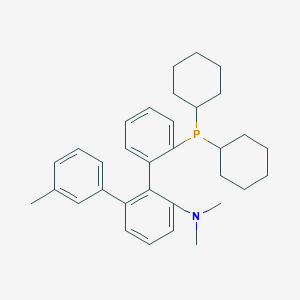
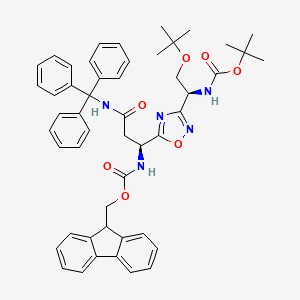
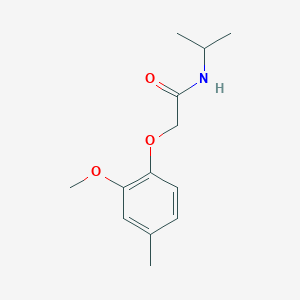
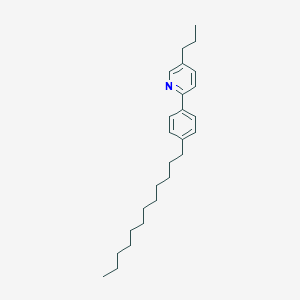
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
